2-Chloro-7-methyl-3H-purin-6-one is a purine derivative characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring. Its molecular formula is , and it has a molecular weight of 184.58 g/mol. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly in the fields of oncology and biochemistry.
The compound can be synthesized through various chemical methods, primarily involving chlorination reactions. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
2-Chloro-7-methyl-3H-purin-6-one is classified as a heterocyclic compound, specifically belonging to the purine family. Purines are essential biological molecules that serve as the building blocks of nucleic acids (DNA and RNA) and play critical roles in cellular metabolism.
The synthesis of 2-chloro-7-methyl-3H-purin-6-one typically involves the chlorination of 7-methylxanthine using thionyl chloride as the chlorinating agent. The reaction is conducted under reflux conditions to facilitate the substitution of a hydroxyl group with a chlorine atom.
The structural formula of 2-chloro-7-methyl-3H-purin-6-one can be represented as follows:
2-Chloro-7-methyl-3H-purin-6-one participates in various chemical reactions, including:
The specific conditions for these reactions vary:
The mechanism of action for 2-chloro-7-methyl-3H-purin-6-one involves its interaction with biological targets, including enzymes and receptors:
Property | Value |
---|---|
Molecular Formula | C₆H₅ClN₄O |
Molecular Weight | 184.58 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-Chloro-7-methyl-3H-purin-6-one has several scientific applications:
The identification of 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8) emerged from systematic explorations of purine chemistry during the mid-20th century, coinciding with growing interest in modified purines as biologically active compounds. This molecule represents a structurally optimized purinone where chloro and methyl substituents at the C2 and N7 positions confer distinct electronic and steric properties compared to simpler xanthine derivatives. Its commercial availability since the 1970s (e.g., catalog ID U133071) facilitated widespread pharmacological evaluation [3]. The compound’s significance crystallized when researchers recognized its dual utility: as a synthetic precursor for complex nucleoside analogues and as a structural probe for adenosine receptor interactions. Its identification paralleled key discoveries in purinergic signaling, particularly the characterization of P2Y receptors that recognize adenine nucleotides as endogenous ligands. Studies on methanocarba-constrained nucleotides highlighted the importance of purine core modifications for receptor subtype selectivity, positioning 2-chloro-7-methyl-3H-purin-6-one as a versatile scaffold for further derivatization [1] [4].
Table 1: Physicochemical Profile of 2-Chloro-7-methyl-3H-purin-6-one
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 16017-76-8 | - |
Molecular Formula | C₆H₅ClN₄O | Elemental Analysis |
Molecular Weight | 184.58 g/mol | Mass Spectrometry |
IUPAC Name | 2-chloro-7-methyl-1,7-dihydro-6H-purin-6-one | - |
SMILES | CN1C=NC2=C1C(=O)NC(Cl)=N2 | - |
Purity | ≥97% | HPLC (System A/B) |
The strategic placement of electron-withdrawing chlorine at C2 and a methyl group at N7 makes this purinone a privileged scaffold for designing nucleotide analogs with enhanced receptor affinity and metabolic stability. Chemically, the chlorine atom facilitates nucleophilic displacement reactions, enabling the introduction of amines, thiols, or carbon-linked substituents critical for modulating biological activity. The methyl group at N7 locks the molecule in a specific tautomeric form, reducing undesired metabolic pathways and enhancing binding predictability. These properties are exemplified in the development of P2Y1 receptor antagonists, where researchers incorporated constrained carbocyclic ribose mimics like (N)-methanocarba rings onto this purine core. The resulting bisphosphate derivatives achieved nanomolar affinity (e.g., Ki = 0.79 nM for compound 12 in [1]), establishing them among the most potent antagonists known for this receptor [1].
Beyond nucleotide receptors, this scaffold plays a pivotal role in designing Grp94-selective inhibitors. Structural studies revealed that analogs bearing 8-aryl substitutions adopt a "backward bent" conformation, allowing access to an allosteric hydrophobic pocket (Site 2) unique to Grp94. This binding mode confers >100-fold selectivity over cytosolic Hsp90 paralogs, as demonstrated by inhibitors like compound 18c (IC50 = 0.22 μM against Grp94) derived from this chemical lineage [4]. The scaffold’s versatility further extends to acyclic nucleoside antivirals, where bioisosteric replacement of oxygen with selenium in the side chain yielded selenopurine derivatives like seleno-acyclovir (4a) with potent anti-HSV activity (EC50 = 1.47 μM) [8].
Table 2: Synthetic Applications of 2-Chloro-7-methyl-3H-purin-6-one in Nucleotide Mimetics
Target Class | Key Structural Modifications | Biological Outcome | Reference |
---|---|---|---|
P2Y1 Antagonists | (N)-Methanocarba ribose substitute + 2-iodo substitution | Ki = 0.79 nM; Most potent selective antagonist reported | [1] |
Grp94 Inhibitors | 8-Aryl group insertion into allosteric Site 2 | IC50 = 0.22 μM; >100-fold selectivity over Hsp90α/β | [4] |
Antiviral Selenopurines | Selenium-based acyclic chain | Anti-HSV-1 EC50 = 1.47 μM; No cytotoxicity up to 100 μM | [8] |
The well-defined substitution points of 2-chloro-7-methyl-3H-purin-6-one make it an ideal template for systematic SAR investigations across therapeutic targets. Key findings include:
Substituent Electronics and Receptor Selectivity: In adenosine receptor (AR) antagonists, N7-methylation combined with C2 chlorine significantly enhances A2A receptor affinity over A1 subtypes. For instance, tricyclic derivatives like pyrimido[2,1-f]purinediones (e.g., compound 22) exhibit A2A binding in the submicromolar range (Ki ≈ 0.5 μM), while corresponding demethylated analogs show reduced potency. This preference stems from steric complementarity with hydrophobic subpockets in the A2A binding site [7].
Positional Isomerism and Antiviral Activity: Antiviral SAR reveals that C6 carbonyl group positioning relative to the N1 nitrogen is critical for mimicking natural nucleobases. Seleno-acyclovir derivatives (4a–g) modified at C2/C6 demonstrate that 2,6-diamino substitutions (e.g., 4f) enhance anti-HCMV activity (EC50 = 12.7 μM) over guanine analogs, likely due to improved phosphorylation efficiency or triphosphate mimicry of 2′-deoxyadenosine rather than guanosine [8].
Allosteric Modulation via C8 Functionalization: In Grp94 inhibitors, bulky hydrophobic groups at C8 (e.g., aryl or cycloalkyl) exploit a unique allosteric pocket (Site 2). Molecular modeling confirms that 8-(3-chlorophenyl) derivatives achieve paralog selectivity through hydrophobic interactions with residues Leu104, Phe199, and Ile247—a pocket obstructed in Hsp90 by a conserved lysine residue [4].
Table 3: SAR Trends for 2-Chloro-7-methyl-3H-purin-6-one Derivatives
Modification Site | Biological Target | Optimal Substituent | Activity Change | Structural Basis |
---|---|---|---|---|
C2 | P2Y1 Receptors | Iodo (> chloro, methylthio) | 1000-fold affinity increase vs. hexyl | Enhanced halogen bonding with Tyr/His |
C8 | Grp94 | Aryl (e.g., 3-chlorophenyl) | IC50 < 1 μM; >100-fold selectivity | Access to hydrophobic allosteric Site 2 |
N7 | Adenosine A2A R | Methyl (fixed) | A2A/A1 selectivity >10-fold | Tautomer control & hydrophobic fitting |
C6 | Antivirals | Amino (replaces carbonyl) | Anti-HCMV potency boost vs. guanine | Mimics 2′-deoxyadenosine for kinases |
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